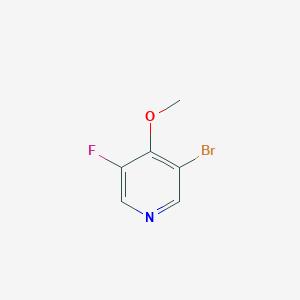

3-Bromo-5-fluoro-4-methoxypyridine

Description

The exact mass of the compound this compound is 204.95385 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFRTDBUSTTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285200 | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214376-94-9 | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214376-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-bromo-5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategic Approaches

Retrosynthetic Disconnection Strategies for the Pyridine (B92270) Core with Halogen and Methoxy (B1213986) Substitutions

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, more readily available starting materials. For 3-Bromo-5-fluoro-4-methoxypyridine, several disconnection strategies can be envisioned.

A primary disconnection approach involves the sequential removal of the substituents from the pyridine ring. The carbon-bromine, carbon-fluorine, and carbon-oxygen bonds can be disconnected to reveal a simpler pyridine precursor. Given the reactivity of the pyridine ring, the order of these disconnections is critical.

Scheme 1: Key Retrosynthetic Disconnections

An alternative strategy involves the disconnection of the pyridine ring itself. This could be achieved through a retro-Diels-Alder or a similar cycloaddition approach, breaking the ring down into acyclic precursors. This is a common strategy in the de novo synthesis of highly substituted pyridines.

Direct Synthesis Routes for this compound

A plausible direct synthesis route would likely commence with a pre-existing pyridine derivative, followed by the sequential introduction of the required functional groups. A hypothetical, yet chemically sound, pathway is outlined below.

The introduction of bromine and fluorine atoms at specific positions on the pyridine ring is a significant challenge due to the potential for the formation of regioisomers. The control of this regioselectivity is paramount.

The bromination of a substituted pyridine ring is an electrophilic substitution reaction. The position of bromination is directed by the existing substituents. For instance, starting with a 3-fluoro-4-methoxypyridine (B1466008) intermediate, the electron-donating methoxy group would activate the ortho and para positions, while the fluorine atom would have a deactivating effect. The interplay of these effects would need to be carefully considered to achieve bromination at the C-5 position. The use of specific brominating agents and catalysts can help in achieving the desired regioselectivity.

Table 1: Proposed Reagents for Regioselective Bromination

| Starting Material | Brominating Agent | Catalyst/Conditions | Expected Major Product |

| 3-Fluoro-4-methoxypyridine | N-Bromosuccinimide (NBS) | Acetic Acid | 5-Bromo-3-fluoro-4-methoxypyridine |

| 3-Fluoro-4-methoxypyridine | Bromine (Br₂) | Ferric Bromide (FeBr₃) | Mixture of regioisomers |

Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. The regioselectivity of fluorination is also governed by the electronic effects of the substituents already present on the pyridine ring. In a potential synthesis starting from 3-bromo-4-methoxypyridine, the directing effects of the bromo and methoxy groups would guide the incoming fluorine atom.

Table 2: Proposed Reagents for Selective Fluorination

| Starting Material | Fluorinating Agent | Solvent | Expected Major Product |

| 3-Bromo-4-methoxypyridine | Selectfluor® | Acetonitrile (B52724) | This compound |

| 3-Bromo-4-methoxypyridine | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | This compound |

The introduction of the methoxy group can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly favored on electron-deficient pyridine rings, especially when a good leaving group is present at an activated position (ortho or para to the nitrogen atom). A plausible strategy would involve the synthesis of a 3-bromo-5-fluoro-4-halopyridine (e.g., 3-bromo-5-fluoro-4-chloropyridine) intermediate. The subsequent reaction with sodium methoxide (B1231860) would displace the halogen at the C-4 position to yield the desired product. The electron-withdrawing effects of the bromo and fluoro substituents would further activate the pyridine ring towards nucleophilic attack.

Scheme 2: Proposed SNAr Reaction

While a specific multi-component reaction (MCR) to directly assemble this compound is not reported, the general principles of MCRs offer a powerful tool for the synthesis of polysubstituted pyridines. chemicalbook.com These reactions combine three or more starting materials in a single pot to form a complex product, often with high atom economy and efficiency.

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Stepwise control of functional group introduction. | Can be lengthy, leading to lower overall yields. |

| Multi-Component Reaction | High efficiency and atom economy. | Development of a specific MCR can be challenging. |

| Convergent Synthesis | Higher overall yields, easier purification of intermediates. | Requires careful planning of fragment synthesis. |

Regioselective Halogenation Reactions: Bromination and Fluorination

Precursor Functionalization and Transformation Reactions

The introduction of the bromo, fluoro, and methoxy substituents onto the pyridine ring necessitates specific activation and reaction conditions. The order of introduction is critical to ensure the desired regiochemical outcome, leveraging the directing effects of the substituents already present on the ring.

A classical and reliable method for introducing a halogen atom at a specific position on an aromatic ring is through the diazotization of a primary amino group, followed by a Sandmeyer or related reaction. This approach is particularly useful when direct halogenation lacks regioselectivity. For the synthesis of this compound, this pathway would logically commence from the precursor 3-Amino-5-fluoro-4-methoxypyridine.

The synthesis of this amino precursor itself can be a multi-step process. One potential route involves a Hofmann rearrangement of the corresponding amide, 5-fluoro-4-methoxynicotinamide. This reaction, typically carried out using bromine and sodium hydroxide, converts the amide into a primary amine with the loss of the carbonyl group. chemicalbook.com

Once the 3-Amino-5-fluoro-4-methoxypyridine intermediate is secured, it undergoes diazotization. This reaction is performed in a cold, acidic solution (e.g., using hydrobromic acid) with sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt, 5-fluoro-4-methoxy-pyridine-3-diazonium bromide. Diazonium salts are highly reactive intermediates and are typically generated and used in situ.

Table 1: Diazotization-Mediated Synthesis of this compound (Proposed)

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 5-Fluoro-4-methoxynicotinamide | Br₂, NaOH, H₂O | 3-Amino-5-fluoro-4-methoxypyridine | Formation of the key amino precursor via Hofmann rearrangement. |

| 2 | 3-Amino-5-fluoro-4-methoxypyridine | NaNO₂, HBr (aq) | 5-Fluoro-4-methoxy-pyridine-3-diazonium bromide | Formation of the diazonium salt intermediate. |

| 3 | 5-Fluoro-4-methoxy-pyridine-3-diazonium bromide | CuBr | This compound | Introduction of the bromine atom via Sandmeyer reaction. |

An alternative and powerful strategy for constructing substituted pyridines involves the use of nitro-substituted intermediates. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for certain reactions and can be subsequently transformed into an amino group through reduction, which can then be used for further functionalization (as in diazotization) or removed.

A highly relevant modern approach involves the functionalization of pyridine N-oxides. For instance, a synthetic route could begin with a precursor like 3-bromo-5-fluoropyridine (B183902) N-oxide. Introduction of the methoxy group at the 4-position can be achieved, followed by the crucial step of reducing the N-oxide. However, a more documented strategy for a related compound involves starting with a nitropyridine N-oxide. nih.gov For example, the synthesis of 3-fluoro-4-aminopyridine was successfully achieved from 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.gov This involved an initial nucleophilic aromatic substitution where fluoride (B91410) displaced bromide, followed by catalytic hydrogenation.

Applying this logic to the target compound, a plausible intermediate would be 5-fluoro-4-methoxy-3-nitropyridine. The reduction of the nitro group is a key transformation. Catalytic hydrogenation is the most common and industrially preferred method for this conversion. commonorganicchemistry.com

Common conditions for nitro group reduction include:

Palladium on Carbon (Pd/C): This is a highly efficient catalyst used with hydrogen gas (H₂). It is often the method of choice for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also used with H₂ and is particularly useful when trying to avoid the dehalogenation of aryl chlorides or bromides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) provide a mild and effective method for reducing nitro groups, often with high chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com

In the context of synthesizing this compound, if a synthetic route proceeds via 5-fluoro-4-methoxy-3-nitropyridine, a subsequent reduction to 3-amino-5-fluoro-4-methoxypyridine would be a key step before a diazotization/bromination sequence. The choice of reducing agent would be critical to avoid unwanted side reactions with the fluoro or potential bromo substituents.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Substrate Example | Product | Key Features & Ref. |

|---|---|---|---|

| H₂ / Pd/C | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine | Quantitative reduction of both nitro group and N-oxide. nih.gov |

| Fe / Acetic Acid | Aromatic Nitro Compounds | Aromatic Amines | Mild conditions, tolerant of many other functional groups. commonorganicchemistry.com |

| SnCl₂ / HCl | Aromatic Nitro Compounds | Aromatic Amines | Classical method, effective for selective reductions. commonorganicchemistry.com |

| H₂ / Raney Nickel | Aromatic Nitro Halides | Aromatic Amino Halides | Preferred for substrates sensitive to dehalogenation. commonorganicchemistry.com |

Scalable and Industrially Relevant Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production introduces requirements for cost-effectiveness, safety, efficiency, and environmental sustainability. While the multi-step synthesis of a complex molecule like this compound may not be amenable to the simplest industrial methods, the individual steps can be optimized for scalability.

The most prominent industrial-scale synthesis of the basic pyridine skeleton is the Chichibabin synthesis, which involves the gas-phase reaction of aldehydes and/or ketones with ammonia (B1221849) over a heterogeneous catalyst, such as a ZSM-5 zeolite. justia.comepo.org This method is ideal for producing pyridine and simple alkylpyridines (picolines) but is not suitable for creating highly substituted, functionalized pyridines directly.

For poly-substituted pyridines, scalable protocols focus on robust and high-yield solution-phase reactions. Key considerations for scaling up the routes described above include:

Catalyst Selection and Loading: In catalytic hydrogenation steps, minimizing the loading of expensive precious metal catalysts (like palladium) is crucial. Optimizing catalyst activity and exploring recycling protocols are key economic drivers.

Solvent Choice: Solvents must be chosen based on reaction performance, cost, safety (flash point, toxicity), and ease of removal and recovery. For example, moving from chlorinated solvents to greener alternatives like esters or alcohols is often a goal in process development.

Reaction Control: Exothermic reactions, such as nitrations or diazotizations, require careful thermal management on a large scale to prevent runaway reactions. This involves using jacketed reactors with precise temperature control and managing the rate of reagent addition.

Workup and Isolation: Industrial processes favor crystallization over chromatographic purification for product isolation due to cost and throughput. Developing a synthesis where the final product and key intermediates can be isolated as filterable solids is a significant advantage for scalability. researchgate.net

Patents for related substituted pyridines often describe processes that are simple, cost-efficient, and feasible on an industrial scale, emphasizing the development of robust procedures that provide consistent yields and high purity. google.com

Reactivity Profiles and Mechanistic Investigations

Electronic and Steric Effects of Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in 3-bromo-5-fluoro-4-methoxypyridine is a direct consequence of the combined electronic influences of its bromine, fluorine, and methoxy (B1213986) substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). stackexchange.com The additional substituents further modulate this intrinsic reactivity.

Both bromine and fluorine are highly electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. stackexchange.com This effect significantly reduces the electron density of the aromatic system, making the carbon atoms more electrophilic. The C-F bond is particularly strong and polarized, while the C-Br bond is weaker, making bromine a better leaving group in nucleophilic substitution and cross-coupling reactions. reddit.com The presence of these halogens deactivates the ring, rendering electrophilic aromatic substitution more challenging while activating the ring for nucleophilic aromatic substitution, although such reactions are not the primary focus here. nih.gov

Carbon-Carbon Bond Forming Reactions

The halogenated nature of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds and synthesizing more complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For a substrate like this compound, the bromine at the 3-position is the reactive site for this coupling.

The efficiency and outcome of the Suzuki-Miyaura reaction are highly dependent on several parameters:

Catalyst: Palladium complexes with phosphine (B1218219) ligands are commonly employed. Catalysts like Pd(PPh₃)₄ and those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos, RuPhos) are effective. nih.govrsc.org The choice of ligand is crucial as it influences the catalyst's stability, activity, and the rate of the catalytic cycle. libretexts.org

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. libretexts.org The strength and solubility of the base can significantly impact the reaction yield.

Solvent: The reaction is often carried out in aprotic solvents like dioxane, toluene, or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base. libretexts.org

Boronic Acid/Ester: The reaction demonstrates a broad scope with respect to the boronic acid partner, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups. nih.govnih.gov

The reaction of this compound with various boronic acids under optimized Suzuki-Miyaura conditions provides access to a diverse range of 3-substituted-5-fluoro-4-methoxypyridine derivatives.

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions and Outcomes

| Boronic Acid Partner | Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good |

| Thiophen-2-ylboronic acid | XPhosPdG2 | - | K₂CO₃ | DME/H₂O | 85 | Excellent |

| (E)-Styrylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | Moderate to High |

Note: This table presents typical, generalized conditions based on established Suzuki-Miyaura protocols. Actual yields can vary based on specific substrate combinations and precise reaction optimization.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods further expand the synthetic utility of this compound.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base (often an amine like triethylamine), and proceeds with trans selectivity. organic-chemistry.org This allows for the synthesis of various styrenyl-type derivatives from this compound.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. wikipedia.orglibretexts.org This method enables the introduction of alkynyl moieties, which are valuable precursors for further transformations. Studies on similar bromo-fluoro-pyridine systems have shown successful Sonogashira couplings with a variety of terminal alkynes. soton.ac.ukresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. This method is known for its high functional group tolerance and reactivity. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. While less common than Suzuki or Sonogashira couplings for this specific substrate class in readily available literature, it represents a potent, albeit more sensitive, alternative for introducing alkyl, aryl, or vinyl groups.

Table 2: Overview of Other Palladium-Catalyzed Couplings for Derivatization

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Butyl acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Alkenylpyridine |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | Alkynylpyridine |

| Negishi | Organozinc Reagent (e.g., PhZnCl) | Pd(PPh₃)₄ | None | Aryl/Alkylpyridine |

These palladium-catalyzed reactions collectively underscore the versatility of this compound as a building block in synthetic organic chemistry, enabling the construction of a wide array of complex, functionalized pyridine derivatives.

Directed Metalation and Anionic Functionalization Strategies

Anionic functionalization, through processes like directed metalation and halogen-metal exchange, offers powerful methods for the introduction of new substituents onto the pyridine ring with high regioselectivity.

Directed ortho-metalation (DoM) is a potent strategy for the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. stackexchange.com In the case of this compound, the methoxy group can act as a directing group. However, the presence of halogen atoms complicates the regioselectivity. Research on related halopyridines has shown that lithiation can occur selectively ortho to a halogen atom. researchgate.netresearchgate.net For instance, the treatment of 3-chloropyridine (B48278) and 3-fluoropyridine (B146971) with lithium diisopropylamide (LDA) leads to regioselective lithiation at the C-4 position. researchgate.netresearchgate.net This suggests that for this compound, metalation could potentially be directed to the C-2 position by the combined influence of the nitrogen atom and the 3-bromo substituent, or to the C-5 position, influenced by the 4-methoxy group. The precise outcome would likely depend on the specific base and reaction conditions employed. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted to an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium reagents from aryl bromides and iodides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org In this compound, the bromine atom at the C-3 position is the prime site for halogen-metal exchange.

Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively replace the bromine atom with lithium, forming a 3-lithiated pyridine intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C-3 position. This method provides a complementary approach to directed ortho-metalation for the functionalization of the pyridine ring. Studies on bromoaryl-substituted β-lactams have demonstrated the feasibility of performing halogen-metal exchange at low temperatures in the presence of other reactive functional groups. tcnj.edu

| Reaction Type | Position | Reagent | Intermediate | Potential Products (after electrophilic quench) |

|---|---|---|---|---|

| Directed Ortho-Metalation | C-2 or C-5 | LDA or other strong base | Lithiated pyridine | Alkyl, silyl, carboxyl derivatives, etc. |

| Halogen-Metal Exchange | C-3 | n-BuLi or t-BuLi | 3-Lithiated pyridine | Aryl, vinyl, acyl derivatives, etc. |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

In nucleophilic aromatic substitution reactions, the relative leaving group ability of the halogens is a key consideration. Generally, the C-Br bond is weaker than the C-F bond, making bromide a better leaving group in many contexts. Studies on related halopyridines have shown that the bromine atom can be selectively displaced by a variety of nucleophiles. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to the substitution of the bromine atom. clockss.org It is therefore anticipated that this compound would react with nucleophiles such as amines, thiols, and alkoxides preferentially at the C-3 position, leading to the displacement of the bromide ion. The methoxy group at the C-4 position can further activate the C-3 position towards nucleophilic attack through its electron-donating resonance effect, which stabilizes the Meisenheimer intermediate.

While the bromine atom is the more probable site for nucleophilic attack, the displacement of the fluorine atom cannot be entirely ruled out, especially under forcing conditions or with specific nucleophiles. In some heterocyclic systems, fluoride (B91410) can be an excellent leaving group, sometimes even more reactive than other halogens, particularly if the position is activated by other substituents. However, in the context of this compound, the C-5 position is not as activated as the C-3 position. Therefore, selective substitution of the bromine atom is the more likely outcome.

| Nucleophile | Expected Product | Position of Substitution |

|---|---|---|

| Amines (R₂NH) | 3-Amino-5-fluoro-4-methoxypyridine | C-3 |

| Thiols (RSH) | 5-Fluoro-4-methoxy-3-(thio)pyridine | C-3 |

| Alkoxides (RO⁻) | 3-Alkoxy-5-fluoro-4-methoxypyridine | C-3 |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, it typically directs incoming electrophiles to the meta-position (C-3 and C-5) relative to the nitrogen atom.

Investigations into Oxidation and Reduction Reactions at the Pyridine Core and Substituents

The reactivity of the pyridine core and its substituents in this compound is dictated by the electronic interplay of the nitrogen heteroatom and the bromo, fluoro, and methoxy groups. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, is further modulated by these substituents, influencing its susceptibility to oxidation and reduction.

Oxidation Reactions:

The primary site of oxidation in pyridine and its derivatives is the nitrogen atom, leading to the formation of a pyridine N-oxide. wikipedia.orgresearchgate.net This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. wikipedia.orgchemtube3d.com The formation of the N-oxide is significant as it electronically alters the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution. chemtube3d.com For this compound, the methoxy group (an electron-donating group) would likely facilitate the N-oxidation, while the electron-withdrawing halogen substituents (bromo and fluoro) would have a deactivating effect.

The oxidation of the pyridine nitrogen in a molecule like this compound would result in the formation of This compound N-oxide . This N-oxide is a versatile intermediate. researchgate.net For instance, the presence of the N-oxide can facilitate subsequent nucleophilic substitution reactions at the 2- and 4-positions of the pyridine ring. wikipedia.org

Interactive Table 1: Representative Oxidation Reactions of Substituted Pyridines

| Starting Material | Oxidizing Agent | Product | Comments |

| Pyridine | Peroxybenzoic acid | Pyridine N-oxide | First reported synthesis of pyridine N-oxide. wikipedia.org |

| Substituted Pyridines | m-CPBA, H₂O₂/AcOH | Substituted Pyridine N-oxides | General method for N-oxide formation. researchgate.netchemtube3d.com |

| 3-Bromo-4-nitropyridine N-oxide | --- | 3-Fluoro-4-nitropyridine N-oxide | Example of nucleophilic substitution facilitated by the N-oxide group, though not a direct oxidation of the final product. nih.gov |

Reduction Reactions:

The reduction of substituted pyridines can proceed via several pathways, including catalytic hydrogenation and reduction with dissolving metals. These reactions can target the pyridine ring itself or the substituents.

Catalytic Hydrogenation:

Catalytic hydrogenation of the pyridine ring typically requires high pressure and temperature and a suitable catalyst (e.g., Pt, Pd, Rh, Ni) to yield the corresponding piperidine. In the case of this compound, complete reduction of the aromatic ring would lead to 3-Bromo-5-fluoro-4-methoxypiperidine .

However, catalytic hydrogenation can also be employed for the selective removal of halogen substituents, a process known as hydrodehalogenation. The ease of removal generally follows the order I > Br > Cl > F. Therefore, it is conceivable that under controlled conditions, the bromo group could be selectively removed to yield 3-Fluoro-5-methoxypyridine . Further reduction could potentially remove the fluoro group, although this would require more forcing conditions. A combination of a palladium catalyst (e.g., Pd/C) with a hydrogen source like tetrahydroxydiboron (B82485) and a tertiary amine has been shown to be effective for the reduction of aryl halides. bohrium.com

Electrochemical Reduction:

Electrochemical methods can also be employed to study the reduction of substituted pyridines. The redox potentials are influenced by the nature and position of the substituents. nih.gov Electron-withdrawing groups generally make the pyridine ring easier to reduce. In this compound, the bromo and fluoro atoms would facilitate reduction, while the methoxy group would make it more difficult. The specific half-wave potentials would provide quantitative data on the ease of reduction of the pyridine core and potentially the cleavage of the carbon-halogen bonds.

Interactive Table 2: Representative Reduction Reactions of Substituted Pyridines

| Starting Material | Reagents and Conditions | Product | Comments |

| Aryl halides (Br, I, Cl) | 5% Pd/C, B₂(OH)₄, 4-methylmorpholine | Aryl (dehalogenated) | Facile reduction of aryl halides. bohrium.com |

| 3-Bromo-4-nitropyridine N-oxide | 10% Pd/C, H₂ (1 atm), MeOH | 3-Fluoro-4-aminopyridine | Catalytic hydrogenation leading to reduction of the nitro group and removal of the N-oxide, following a nucleophilic substitution. nih.gov |

| Pyridinium (B92312) salts | Tetrahydroxydiboron/water | Hydropyridines | Reduction of the pyridinium ion. bohrium.com |

Advanced Spectroscopic and Physico Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR Spectral Interpretation for Definitive Structural Assignment

No experimental ¹H and ¹³C NMR data for 3-Bromo-5-fluoro-4-methoxypyridine could be located.

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Regioisomeric Elucidation

No information on the application of advanced NMR techniques for this compound is available.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterization of the Fluorine Environment

No specific ¹⁹F NMR data for this compound was found.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Verification

No HRMS data providing the exact mass of this compound is publicly available.

Fragmentation Pathway Analysis for Comprehensive Structural Confirmation

No experimental mass spectrometry data or fragmentation analysis for this compound could be retrieved.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of particular bonds and functional groups. For this compound, the IR spectrum is expected to exhibit a series of distinct absorption bands that confirm the presence of the pyridine (B92270) ring, the methoxy (B1213986) group, and the carbon-halogen bonds.

The key functional groups and their expected IR absorption ranges are summarized in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The presence of the methoxy group would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band. The carbon-fluorine and carbon-bromine bonds also give rise to absorptions in the fingerprint region of the spectrum.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Methoxy C-H | 2950-2850 | Stretching |

| Pyridine Ring (C=C, C=N) | 1600-1450 | Stretching |

| C-O (Methoxy) | 1250-1000 | Stretching |

| C-F | 1200-1000 | Stretching |

| C-Br | 700-500 | Stretching |

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often results in vibrations that are weak or absent in the IR spectrum appearing strongly in the Raman spectrum.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent in the Raman spectrum. The C-Br bond, being highly polarizable, should also produce a discernible Raman signal. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural assignment. A representative Raman spectrum would be recorded using a laser excitation source, with the scattered light analyzed to determine the vibrational frequencies.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| Pyridine Ring Breathing | 1050-990 | Symmetric Stretch |

| Aromatic C-H | 3100-3000 | Stretching |

| C-C Ring | 1600-1550 | Stretching |

| C-Br | 700-500 | Stretching |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking.

To date, a specific crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, obtaining single crystals of sufficient quality would allow for its determination. The process would involve dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion or cooling. The resulting crystal would be mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the molecule and ultimately solve its crystal structure. The expected data would confirm the substitution pattern on the pyridine ring and provide precise measurements of the C-Br, C-F, and C-O bond lengths and the geometry of the methoxy group relative to the aromatic ring.

Advanced Chromatographic Separation and Analysis Methods (e.g., HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Characterization

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating a compound from its impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of identification by coupling the separation with mass analysis.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be developed. researchgate.net In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The high efficiency of UPLC, with its smaller particle size columns, allows for faster analysis times and better resolution compared to traditional HPLC. nih.gov

LC-MS is particularly valuable for the characterization of halogenated compounds. researchgate.net The mass spectrometer can detect the characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which aids in the confirmation of the presence of a bromine atom in the molecule. chemicalbook.com Furthermore, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any fragment ions, further confirming the identity of the compound and its impurities. chemicalbook.com A patent for the related compound 3-Bromo-5-methoxypyridine reports an LCMS retention time (tR) of 1.81 minutes and a mass-to-charge ratio (m/z) of 187.85 [M+H]⁺, illustrating the utility of this technique.

Table 3: Illustrative HPLC/UPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-Bromo-5-fluoro-4-methoxypyridine, these calculations would reveal how the interplay of the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methoxy (B1213986) group influences the electronic distribution within the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO would likely be localized on the pyridine ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would be expected to have significant contributions from the carbon atoms bonded to the electronegative bromine and fluorine atoms, as well as the nitrogen atom of the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative Data Table for FMO Analysis of a Substituted Pyridine

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap | 7.3 | Energy difference; relates to chemical reactivity and stability. |

Note: The values in this table are for illustrative purposes for a generic substituted pyridine and are not actual calculated values for this compound.

Mapping of Electrostatic Potential (ESP) Surfaces

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, a common feature for pyridines. The electron-donating methoxy group would also contribute to the negative potential in its vicinity. Conversely, positive potential would be anticipated around the hydrogen atoms and, to a lesser extent, on the carbon atoms attached to the halogens, reflecting the electron-withdrawing nature of bromine and fluorine.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. For this compound, this could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By modeling the energy profile of a reaction pathway, chemists can determine the activation energies for different steps and identify the rate-determining step. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

The substitution pattern of this compound presents interesting questions of regioselectivity in further synthetic transformations. For instance, in an electrophilic aromatic substitution reaction, computational models could predict which of the available positions on the pyridine ring is most likely to be attacked. This prediction would be based on the calculated electron density and the stability of the resulting intermediates (sigma complexes).

Similarly, for reactions involving the chiral centers, computational methods can be used to predict stereoselectivity by calculating the energies of the different diastereomeric transition states.

In Silico Design Principles for Novel Derivatization and Functionalization Strategies

In silico (computer-based) design is a powerful tool for proposing new derivatives of a lead compound with desired properties. Starting with the scaffold of this compound, computational chemists can virtually introduce a wide variety of functional groups and assess their impact on the molecule's electronic structure and reactivity.

This approach allows for the rapid screening of a large number of potential derivatives without the need for their actual synthesis, saving significant time and resources. For example, one could design new analogues to tune the HOMO-LUMO gap or modify the electrostatic potential surface to enhance a specific type of interaction.

Structure-Property Relationships (excluding explicit physical properties and biological outcomes)

By systematically studying a series of related substituted pyridines computationally, it is possible to establish structure-property relationships. These relationships correlate specific structural features (e.g., the nature and position of substituents) with calculated electronic properties.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Pyridine-Containing Heterocyclic Scaffolds

3-Bromo-5-fluoro-4-methoxypyridine serves as a key starting material for the synthesis of more complex heterocyclic systems that incorporate a pyridine (B92270) core. The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby facilitating the assembly of intricate molecular frameworks. For instance, the palladium-catalyzed Suzuki coupling of this compound with various boronic acids can be employed to generate a library of 3-aryl-5-fluoro-4-methoxypyridines. These products can then undergo further functionalization at other positions on the pyridine ring or the newly introduced aryl group, leading to the creation of diverse and complex heterocyclic scaffolds.

Role in the Synthesis of Functionally Diverse Organic Molecules

The reactivity of this compound is not limited to cross-coupling reactions at the bromine-bearing carbon. The fluorine atom at the 5-position can influence the reactivity of the pyridine ring and can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally less common than reactions involving the bromine atom. The methoxy (B1213986) group at the 4-position can also be a point of modification. Demethylation can reveal a hydroxyl group, which can then be used for further synthetic transformations, such as etherification or esterification. This multi-faceted reactivity allows for the synthesis of a wide array of functionally diverse organic molecules with varying electronic and steric properties.

Strategies for Strategic Incorporation of Fluorine into Molecular Architectures

The presence of a fluorine atom in this compound makes it a valuable reagent for the strategic incorporation of fluorine into larger molecules. nih.gov Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov By using this compound as a building block, a fluorine atom can be precisely positioned within a target molecule.

The fluorine atom in this compound significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This electronic perturbation can affect the reactivity and selectivity of subsequent chemical reactions. For example, the increased electrophilicity of the pyridine ring can modulate the conditions required for cross-coupling reactions at the 3-position. Furthermore, the presence of fluorine can influence the regioselectivity of other reactions on the pyridine ring, directing incoming reagents to specific positions. The electronegativity of fluorine can also impact the pKa of the pyridine nitrogen, which can be a critical factor in reactions that are sensitive to the basicity of the substrate.

Design and Synthesis of Derivatives for Chemical Space Exploration and Structure-Activity Relationship (SAR) Studies in Chemical Biology

In the field of chemical biology, the exploration of chemical space is crucial for the discovery of new molecular probes and potential therapeutic agents. This compound is an excellent starting point for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the 3-, 4-, and 5-positions, chemists can investigate how changes in the molecular structure affect its properties, without discussing specific biological outcomes. For example, a variety of groups can be introduced at the 3-position via cross-coupling reactions, while the methoxy group at the 4-position can be converted to other functionalities. This systematic derivatization allows for a thorough exploration of the chemical space around the 3-fluoro-4-methoxypyridine (B1466008) scaffold.

| Reaction Type | Position of Modification | Potential New Functionalities |

| Suzuki Coupling | 3-position (Br) | Aryl, Heteroaryl |

| Sonogashira Coupling | 3-position (Br) | Alkynyl |

| Stille Coupling | 3-position (Br) | Alkyl, Vinyl, Aryl |

| Buchwald-Hartwig Amination | 3-position (Br) | Amino, Amido |

| Demethylation | 4-position (OMe) | Hydroxyl |

| Etherification/Esterification | 4-position (after demethylation) | Ethers, Esters |

Table 1. Potential modifications of this compound for SAR studies.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The imperative of green chemistry is steering synthetic organic chemistry towards methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. For a compound like 3-Bromo-5-fluoro-4-methoxypyridine, which is likely produced on an industrial scale as a chemical intermediate, the development of sustainable synthetic routes is a critical area of future research.

Current synthetic strategies, while effective, may rely on multi-step processes, harsh reagents, or generate significant waste streams. Future research will likely focus on the following areas to address these limitations:

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cycloaddition reactions or one-pot multi-component reactions to construct the pyridine (B92270) core with the desired substituents in a single, efficient step.

Use of Greener Solvents and Catalysts: Shifting away from hazardous organic solvents towards more sustainable alternatives like water, supercritical fluids, or bio-derived solvents. Furthermore, the development and utilization of reusable heterogeneous catalysts or biocatalysts could significantly reduce the environmental impact of the synthesis.

Energy Efficiency: Investigating the use of alternative energy sources such as microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multi-component Reactions | High atom economy, reduced number of steps, operational simplicity. | Discovery of novel reaction pathways to assemble the substituted pyridine core. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Engineering enzymes for the specific synthesis of functionalized pyridines. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. | Optimization of reaction conditions for the synthesis of this compound. |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the electronic nature of the pyridine ring and its substituents. The bromine atom serves as a handle for cross-coupling reactions, while the fluorine and methoxy (B1213986) groups influence the regioselectivity of further functionalization. Future research is poised to explore more unconventional reactivity modes to expand its synthetic utility.

A key area of interest is the direct C-H functionalization of the pyridine ring. This approach avoids the need for pre-functionalized starting materials and offers a more direct route to novel derivatives. Research in this area would focus on the development of highly selective catalytic systems, potentially involving transition metals, that can activate specific C-H bonds on the pyridine ring without disturbing the existing substituents.

Furthermore, the application of photoredox catalysis could unlock novel reaction pathways. By harnessing the energy of visible light, it may be possible to generate radical intermediates from this compound, enabling a range of new transformations that are not accessible through traditional thermal methods.

| Reactivity Mode | Potential for Innovation | Catalytic Systems of Interest |

| C-H Functionalization | Direct and atom-economical synthesis of new derivatives. | Palladium, Rhodium, Iridium-based catalysts. |

| Photoredox Catalysis | Access to novel radical-mediated transformations under mild conditions. | Ruthenium and Iridium-based photocatalysts, organic dyes. |

| Halogen Dance Reactions | Isomerization to access different substitution patterns. | Strong bases, transition metal catalysts. |

Integration into Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The synthesis of this compound and its subsequent elaboration are prime candidates for this technological shift.

Future research will focus on developing robust and efficient continuous flow processes for each step of the synthesis. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. The integration of in-line analytical techniques will allow for real-time monitoring and control of the reaction, ensuring high product quality and yield.

Beyond continuous flow, the integration of automated synthesis platforms represents a significant leap forward. These platforms, often driven by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes. This approach could significantly accelerate the discovery of new derivatives of this compound and the optimization of their synthesis.

| Platform | Key Advantages | Research and Development Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters, integration of in-line analytics. |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, data-driven discovery. | Development of robotic systems, integration of analytical instrumentation, and machine learning algorithms. |

Discovery of Novel Applications in Emerging Fields of Chemical Science, such as Advanced Materials

While the primary application of this compound is in the synthesis of biologically active molecules, its unique electronic and structural features suggest potential for its use in the development of advanced materials. The presence of fluorine atoms, for instance, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Future research could explore the incorporation of the this compound motif into:

Organic Electronics: The electron-deficient nature of the fluorinated pyridine ring could be exploited in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Advanced Polymers: Polymerization of monomers derived from this compound could lead to the development of high-performance polymers with enhanced thermal stability, flame retardancy, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries.

Functional Dyes and Sensors: The pyridine nitrogen can act as a coordination site for metal ions, suggesting that derivatives of this compound could be developed as fluorescent sensors for the detection of specific analytes.

| Application Area | Desirable Properties Conferred by the Moiety | Research Trajectory |

| Organic Electronics | Electron-deficient character, potential for n-type semiconductivity. | Synthesis of novel conjugated molecules and polymers for device fabrication and testing. |

| Advanced Polymers | Thermal stability, chemical resistance, low dielectric constant. | Development of new polymerization methodologies and characterization of polymer properties. |

| Sensors | Metal-coordinating ability, potential for fluorescence modulation. | Design and synthesis of chemosensors and investigation of their sensing properties. |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-bromo-5-fluoro-4-methoxypyridine, and how can reaction conditions be optimized for regioselectivity?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on the pyridine ring. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while fluorination may employ Balz-Schiemann or halogen-exchange reactions (e.g., using KF in polar aprotic solvents). Methoxy group introduction often involves nucleophilic substitution with NaOMe/MeOH under controlled pH. Optimization requires monitoring reaction kinetics via HPLC or GC-MS and adjusting parameters like temperature, solvent polarity, and catalyst loading to minimize byproducts (e.g., regioisomers like 2-methoxy derivatives) .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its structural isomers?

- Methodological Answer :

- 1H/13C NMR : The methoxy group at C4 appears as a singlet (~δ 3.8–4.0 ppm), while fluorine at C5 causes splitting in adjacent protons (e.g., H6). Bromine’s deshielding effect shifts C3 to ~δ 120–130 ppm in 13C NMR.

- 19F NMR : A single peak near δ -110 to -120 ppm confirms fluorine at C4.

- Mass Spectrometry : ESI-MS typically shows [M+H]+ with isotopic patterns for Br (1:1 ratio for 79Br/81Br). Fragmentation pathways (e.g., loss of Br or OCH3) help differentiate isomers .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., XPhos-Pd-G3) to replace Br at C3 with amines, retaining fluorine and methoxy groups.

- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at C3 via Br substitution under inert conditions (e.g., Pd(dppf)Cl2, K2CO3, DMF/H2O).

- Electrophilic Aromatic Substitution : Activate the pyridine ring using Lewis acids (e.g., AlCl3) for nitration/sulfonation at electron-rich positions (C2 or C6), guided by DFT calculations to predict reactivity .

Q. How do the electronic effects of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing fluorine at C5 deactivates the ring, slowing electrophilic attacks but enhancing oxidative addition in Pd-catalyzed couplings.

- The methoxy group at C4 is electron-donating, increasing electron density at adjacent positions (C3 and C5), which stabilizes Pd intermediates during cross-coupling.

- Competitive experiments with substituent-scrambled analogs (e.g., 2-methoxy vs. 4-methoxy) can quantify these effects via kinetic studies .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Degradation : Under acidic/basic conditions, the methoxy group may demethylate to form phenolic derivatives, detectable via LC-MS/MS.

- Photodegradation : UV exposure can cleave the C-Br bond, forming dehalogenated products. Use accelerated stability studies (ICH Q1A guidelines) with mass spectral libraries to identify degradation pathways.

- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze Phase I/II metabolites using high-resolution MS .

Data Analysis & Contradictions

Q. How should researchers resolve contradictions in reported reaction yields for halogenation of analogous pyridine derivatives?

- Methodological Answer :

- Variable Control : Compare solvent systems (e.g., DCM vs. DMF), catalyst loadings, and halogen sources (e.g., NBS vs. Br2).

- Computational Modeling : Use DFT to calculate activation energies for bromination at different positions, correlating with experimental yields.

- Byproduct Analysis : Identify competing pathways (e.g., ring-opening or over-halogenation) via GC-MS or NMR .

Biological & Pharmacological Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™).

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) to assess permeability.

- Cytotoxicity : Use MTT assays with IC50 determination, comparing fluorinated vs. non-fluorinated analogs to evaluate fluorine’s role in potency .

Analytical & Stability Challenges

Q. How can researchers mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.